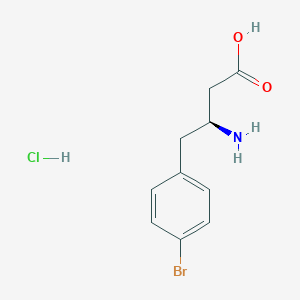

(S)-3-氨基-4-(4-溴苯基)丁酸盐酸盐

描述

Synthesis Analysis

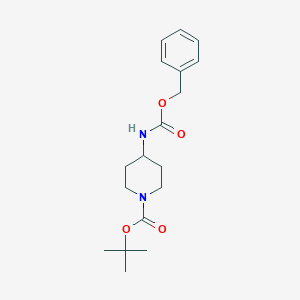

The synthesis of “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. A large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been reported .

Chemical Reactions Analysis

“(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. It may act as a weak NMDA receptor antagonist, meaning it could potentially block the activity of a specific type of glutamate receptor.

科学研究应用

抗微生物活性

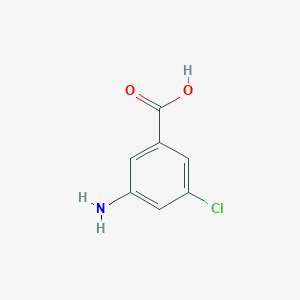

(S)-3-氨基-4-(4-溴苯基)丁酸盐酸盐及其衍生物显示出显著的抗微生物活性。一项研究合成了这种化合物的衍生物,发现其中一些对金黄色葡萄球菌和白色念珠菌等细菌表现出显著的抗微生物特性,同时还对念珠菌和黑曲霉等真菌表现出抗真菌活性 (Mickevičienė等,2015)。

晶体工程

另一个重要的应用领域是晶体工程。衍生自(S)-3-氨基-4-(4-溴苯基)丁酸的化合物巴氯芬被用于与各种酸形成多组分晶体。这些研究为这些结构中的构象、质子化特性和分子间相互作用提供了见解,这对于制药配方至关重要 (Báthori & Kilinkissa,2015)。

合成化学

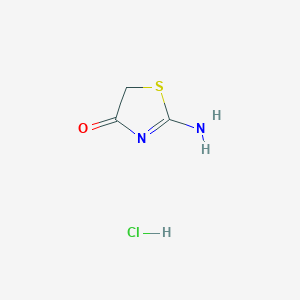

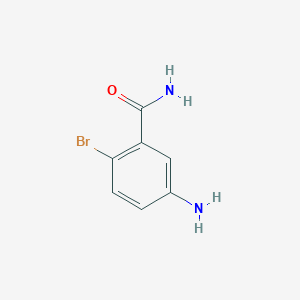

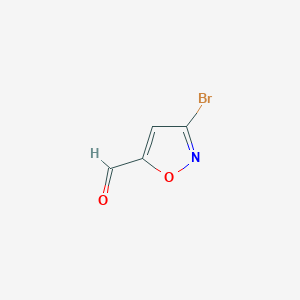

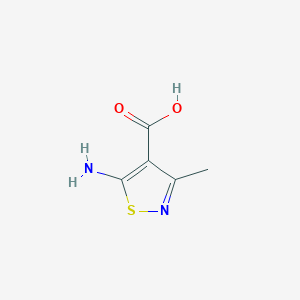

这种化合物还在合成化学中发挥作用。它被用作合成具有潜在抗菌活性的新异环化合物的起始物质。合成过程涉及各种化学反应,导致一系列新化合物的产生,突显了(S)-3-氨基-4-(4-溴苯基)丁酸盐酸盐在有机合成中的多功能性 (El-Hashash et al., 2015)。

抗微生物剂

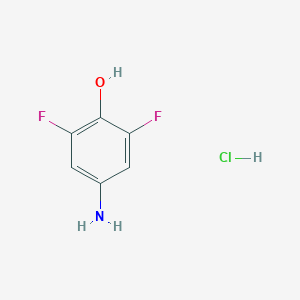

此外,该化合物已被用于合成取代苯基氮杂环丙烷,然后对其进行抗微生物活性筛选。这表明其作为新抗微生物剂前体的潜力 (Doraswamy & Ramana, 2013)。

作用机制

Target of Action

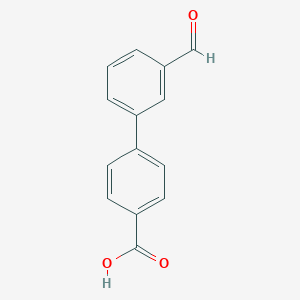

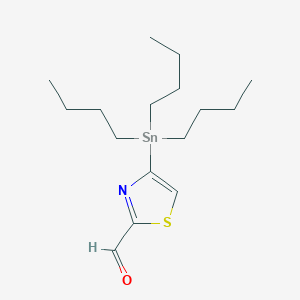

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence pathways involving carbon-carbon bond formation .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

安全和危害

The safety data sheet for “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” should be referred to for detailed information on handling, storage, and disposal . It’s important to note that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

属性

IUPAC Name |

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGXLUXLGZZSC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375837 | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride | |

CAS RN |

331763-71-4, 270062-84-5 | |

| Record name | Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。